N-Desethyletonitazene
Overview
Description
N-desethyl Etonitazene is a synthetic opioid belonging to the benzimidazole class. It is structurally related to etonitazene and is known for its potent analgesic effects. This compound has gained attention due to its high potency, which is reported to be significantly greater than that of fentanyl .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-desethyl Etonitazene involves several steps, starting from the appropriate benzimidazole precursor. The general synthetic route includes:
Formation of the Benzimidazole Core: This is typically achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Nitration: The benzimidazole core is then nitrated using a mixture of nitric acid and sulfuric acid.
Alkylation: The nitrobenzimidazole is alkylated with an appropriate alkyl halide to introduce the ethyl group.
Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Final Alkylation: The final step involves alkylation with an ethylamine derivative to produce N-desethyl Etonitazene.
Industrial Production Methods
Industrial production of N-desethyl Etonitazene follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, which enhance safety and efficiency. Additionally, industrial methods often employ automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-desethyl Etonitazene undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various metabolites.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or amines are used under basic conditions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of N-desethyl Etonitazene, which can be further studied for their pharmacological properties.
Scientific Research Applications
N-desethyl Etonitazene has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic opioids.
Biology: Studies focus on its interaction with opioid receptors and its effects on cellular signaling pathways.
Medicine: Research is ongoing to understand its potential therapeutic uses and risks, particularly in pain management.
Industry: It is studied for its potential use in developing new analgesic drugs with improved safety profiles.
Mechanism of Action
N-desethyl Etonitazene exerts its effects primarily through the activation of mu-opioid receptors. Upon binding to these receptors, it triggers a cascade of intracellular events that result in analgesia. The compound’s high potency is attributed to its strong affinity for the mu-opioid receptor and its ability to induce significant conformational changes that enhance receptor activation .
Comparison with Similar Compounds
Similar Compounds
Etonitazene: The parent compound, known for its potent analgesic effects.
N-desethyl Isotonitazene: Another benzimidazole opioid with similar potency.
Metonitazene: A related compound with comparable pharmacological properties.
Uniqueness
N-desethyl Etonitazene is unique due to its high potency and specific structural modifications that differentiate it from other benzimidazole opioids. Its distinct pharmacokinetic and pharmacodynamic profiles make it a compound of interest in both research and potential therapeutic applications .
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Properties
IUPAC Name |
2-[2-[(4-ethoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N-ethylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-3-21-11-12-23-19-10-7-16(24(25)26)14-18(19)22-20(23)13-15-5-8-17(9-6-15)27-4-2/h5-10,14,21H,3-4,11-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESPFUMJVJRUMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342217 | |
Record name | N-Desethyletonitazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201342217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2732926-26-8 | |
Record name | N-Desethyletonitazene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2732926268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Desethyletonitazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201342217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DESETHYLETONITAZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRN9B8Z285 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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